(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative with the molecular formula and a molecular weight of 257.13 g/mol. This compound is characterized by the presence of a bromine atom at the fourth position and a phenyl group at the third position of the pyrazole ring. It is often utilized in medicinal chemistry due to its diverse pharmacological properties, including antileishmanial and antimalarial activities .
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
This compound exhibits significant biological activity, particularly in the realm of antimicrobial and antiparasitic effects. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing neurotransmission in neuronal cells. Such interactions indicate potential applications in treating neurological disorders . Furthermore, (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol has demonstrated effectiveness against various pathogens, making it a candidate for further exploration in drug development .
Synthesis of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol typically involves several methodologies:
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol finds applications in various fields:
Studies on (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol indicate its interaction with several biological targets:
Several compounds share structural similarities with (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-3-isopropyl-1H-pyrazol-5-amino | Contains an isopropyl group instead of a phenyl group | |
| 5-Bromo-1-methyl-1H-pyrazol-4-methanol | Methyl group at position one | |
| 2-(5-Aryl-1-phenyloxazol)-pyrazoles | Varies | Combines oxazole with pyrazole for enhanced activity |
These compounds differ primarily in their substituents and functional groups, which influence their biological activities and applications. The unique bromine substitution and the specific arrangement of functional groups in (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol contribute to its distinctive properties compared to these similar compounds .
Pyrazole derivatives have been integral to organic chemistry since their discovery in the late 19th century. Their heterocyclic structure, featuring two adjacent nitrogen atoms, enables diverse electronic configurations and binding interactions. Early applications focused on dyestuffs and agrochemicals, but recent decades have seen a shift toward pharmaceuticals, with pyrazole motifs appearing in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The introduction of halogen atoms, such as bromine, enhances electrophilicity and bioavailability, making brominated pyrazoles like (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol valuable synthetic targets.
Bromine serves as a directing group in electrophilic substitution reactions, facilitating regioselective functionalization of the pyrazole ring. Its electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex biaryl systems. The phenyl group at position 3 contributes steric bulk and π-π stacking interactions, influencing molecular packing in crystalline phases and binding affinity in biological targets. Together, these substituents optimize the compound’s reactivity and interaction with biological receptors, as demonstrated in studies of analogous structures.
The compound (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol represents a substituted pyrazole derivative with a well-defined systematic nomenclature established according to International Union of Pure and Applied Chemistry conventions [1]. The International Union of Pure and Applied Chemistry name accurately reflects the substitution pattern, with the bromine atom positioned at the 4-position of the pyrazole ring, a phenyl group at the 3-position, and a hydroxymethyl group at the 5-position [1].
The molecular formula C10H9BrN2O corresponds to a molecular weight of 253.09 grams per mole, as confirmed by computational analysis using PubChem release data [1]. The compound's systematic identification includes the Standard International Chemical Identifier string InChI=1S/C10H9BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,12,13), which provides unambiguous structural information [1].
The Standard International Chemical Identifier Key HHYBYBPCAFCGFT-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications [1]. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)C2=NNC(=C2Br)CO encodes the complete connectivity pattern of the molecule [1].
| Nomenclature Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol |
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| Standard International Chemical Identifier Key | HHYBYBPCAFCGFT-UHFFFAOYSA-N |
| PubChem Compound Identifier | 129967699 |
The molecular geometry of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol exhibits characteristic features typical of substituted pyrazole derivatives, with the five-membered pyrazole ring adopting a planar conformation [25] [26]. Crystallographic studies of related brominated pyrazole compounds reveal that the pyrazole ring maintains planarity with bond angles ranging from 104.4 to 110.9 degrees at the nitrogen and carbon centers [27].
The phenyl substituent at the 3-position introduces significant conformational considerations due to steric interactions with the adjacent bromine atom at the 4-position [28]. Computational studies using molecular mechanics and semi-empirical methods have demonstrated that the dihedral angle between the pyrazole and phenyl rings typically ranges from 13.5 to 51.7 degrees, depending on the specific substitution pattern [25] [30].
The hydroxymethyl group at the 5-position adopts a conformation that minimizes steric hindrance with neighboring substituents [27]. Bond distances within the pyrazole ring follow established patterns, with nitrogen-nitrogen bonds measuring approximately 1.324 to 1.336 Angstroms and carbon-nitrogen bonds ranging from 1.329 to 1.363 Angstroms [27].
Conformational analysis reveals that the compound can exist in multiple low-energy conformations, with torsional angles around the carbon-carbon bond connecting the phenyl ring to the pyrazole core being particularly important for determining overall molecular shape [28] [30]. The presence of the bromine substituent introduces additional steric bulk that influences the preferred conformational states [29].
| Geometric Parameter | Value Range |
|---|---|
| Pyrazole Ring Bond Angles | 104.4° - 110.9° |
| Phenyl-Pyrazole Dihedral Angle | 13.5° - 51.7° |
| Nitrogen-Nitrogen Bond Length | 1.324 - 1.336 Å |
| Carbon-Nitrogen Bond Length | 1.329 - 1.363 Å |
The structural characteristics of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol can be systematically compared with other pyrazole methanol derivatives to understand structure-activity relationships and conformational preferences [16] . The substitution pattern significantly influences both physical properties and molecular geometry compared to simpler analogs [19].
Comparative analysis with (4-bromo-1-phenyl-1H-pyrazol-5-yl)methanol reveals that the position of the phenyl substituent dramatically affects molecular properties despite identical molecular formulas [9]. The 3-phenyl substitution pattern in the target compound results in different steric interactions compared to 1-phenyl substitution, leading to distinct conformational preferences .
Analysis of related compounds such as (5-bromo-1H-pyrazol-3-yl)methanol demonstrates the impact of bromine position on molecular weight and electronic properties [10]. The simpler structure with molecular formula C4H5BrN2O and molecular weight 177.00 grams per mole illustrates how additional substituents increase molecular complexity [10].
The comparative study extends to amino-substituted analogs such as 4-bromo-3-phenyl-1H-pyrazol-5-amine, which shares the same substitution pattern but contains an amino group instead of hydroxymethyl [21]. This analog exhibits different physical properties, including a melting point of 118-120 degrees Celsius and predicted density of 1.64 grams per cubic centimeter [21].
Examination of methyl-substituted derivatives such as 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine reveals how methyl groups affect molecular packing and thermal properties [20]. This compound demonstrates a melting point range of 103-107 degrees Celsius and predicted density of 1.57 grams per cubic centimeter [20].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Physical Properties |
|---|---|---|---|---|
| (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol | C10H9BrN2O | 253.09 | 4-Br, 3-Ph, 5-CH2OH | Target compound |
| (4-bromo-1-phenyl-1H-pyrazol-5-yl)methanol | C10H9BrN2O | 253.10 | 4-Br, 1-Ph, 5-CH2OH | Positional isomer |
| (5-bromo-1H-pyrazol-3-yl)methanol | C4H5BrN2O | 177.00 | 5-Br, 3-CH2OH | Simplified analog |
| 4-bromo-3-phenyl-1H-pyrazol-5-amine | C9H8BrN3 | 238.08 | 4-Br, 3-Ph, 5-NH2 | Amino analog |
| 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | C10H10BrN3 | 252.11 | 4-Br, 3-Me, 1-Ph, 5-NH2 | Methyl-substituted |
The hydroxymethyl functionality in the target compound provides unique hydrogen bonding capabilities compared to amino-substituted analogs . This functional group difference significantly impacts crystalline packing arrangements and intermolecular interactions in the solid state [25] [26].
Structural comparison reveals that the combination of bromine, phenyl, and hydroxymethyl substituents creates a unique electronic environment within the pyrazole ring system [16]. The electron-withdrawing effect of bromine combined with the electron-donating properties of the phenyl group results in distinctive reactivity patterns compared to simpler derivatives [19].
The synthesis of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol requires careful consideration of precursor selection and reaction pathway optimization. The target compound represents a substituted pyrazole derivative with specific substitution patterns that demand strategic synthetic approaches [1] [2].
Primary Precursor Strategies
The most effective synthetic routes utilize 3-phenyl-1H-pyrazole derivatives as key intermediates. Research demonstrates that ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as an optimal precursor, enabling efficient reduction to the corresponding methanol derivative [3]. This approach leverages the stability of the ester functionality while providing a reliable reduction pathway using lithium aluminum hydride in diethyl ether at 0°C, achieving yields of 88-92% within 2-3 hours [3].
Alternative precursor selection strategies include the utilization of 3-phenyl-1H-pyrazole-5-carbaldehyde, which undergoes sodium borohydride reduction in methanol at room temperature to yield the target methanol derivative with 72-80% efficiency [3]. While slightly lower in yield compared to the ester reduction approach, this method offers operational simplicity and milder reaction conditions.
Knorr Cyclization Pathway
The classical Knorr pyrazole synthesis provides a direct route from 1,3-diketones and phenylhydrazine derivatives. This cyclocondensation reaction typically proceeds in ethanol under reflux conditions, generating the pyrazole core structure with subsequent functional group modifications [1] [4]. The mechanism involves initial hydrazone formation followed by intramolecular cyclization and dehydration, resulting in the aromatic pyrazole ring system [4] [5].
Claisen Condensation Approach
An alternative strategy employs Claisen condensation between acetophenone and diethyl oxalate using potassium tert-butoxide in tetrahydrofuran. This method generates the requisite 1,3-diketone intermediate for subsequent pyrazole formation [1]. The reaction proceeds through enolate formation and condensation, providing yields of 70-82% over 4-8 hours [1].
Cyclocondensation reactions represent the cornerstone of pyrazole synthesis, requiring precise optimization of reaction parameters to achieve maximum efficiency and selectivity [1] [2] [5].
Temperature Control
Optimal cyclocondensation temperatures range from 60-80°C, providing sufficient activation energy for ring closure while preventing substrate decomposition [1] [5]. Lower temperatures (25-40°C) result in incomplete conversion and extended reaction times, while excessive temperatures (>100°C) lead to side reactions and reduced yields [5]. The temperature profile significantly impacts regioselectivity, with controlled heating favoring the desired substitution pattern [6].
Solvent Effects
Solvent selection profoundly influences cyclocondensation efficiency and regioselectivity. Ethanol and trifluoroethanol (TFE) emerge as superior solvents, enhancing regioselectivity through unique hydrogen bonding interactions [6]. Research demonstrates that fluorinated alcohols such as TFE and hexafluoroisopropanol (HFIP) significantly improve regioselectivity, achieving ratios of 97:3 in favor of the desired 3-aryl-substituted pyrazole isomer [6].
Protic solvents generally outperform aprotic alternatives in cyclocondensation reactions, with ethanol providing optimal balance between solubility and reactivity [7]. The solvent system directly impacts the reaction mechanism, with protic solvents facilitating proton transfer steps essential for cyclization [7].
Catalytic Systems
Acid catalysis enhances cyclocondensation efficiency through protonation of carbonyl groups, increasing electrophilicity and facilitating nucleophilic attack by hydrazine [5]. Catalytic amounts of hydrochloric acid or sulfuric acid provide optimal results, with excessive acid concentrations leading to substrate protonation and reduced nucleophilicity [5].
Substrate Stoichiometry
Optimal substrate ratios maintain a 1:1.2 molar ratio of ketone to hydrazine, ensuring complete conversion while minimizing excess reagent consumption [8]. Deviation from this ratio significantly impacts yield, with insufficient hydrazine leading to incomplete conversion and excess hydrazine complicating purification [8].
Bromination of pyrazole rings requires regioselective approaches to achieve the desired 4-position substitution pattern while maintaining the integrity of the pyrazole core structure [9] [10] [11].
N-Bromosuccinimide (NBS) Methodology
N-bromosuccinimide represents the most widely employed brominating agent for pyrazole functionalization, providing excellent regioselectivity for 4-position bromination [9] [12]. The reaction typically proceeds in carbon tetrachloride or chloroform with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [13] [12].
Optimal NBS bromination conditions utilize a 1:1 molar ratio of pyrazole to NBS in refluxing carbon tetrachloride with catalytic AIBN, achieving yields of 68-95% with high 4-position selectivity [12]. The reaction mechanism involves radical chain processes, with NBS providing a steady-state bromine concentration that ensures selective functionalization [13].
Photochemical Bromination
Photochemical bromination using NBS in chloroform solution offers an alternative approach with enhanced selectivity [9]. This method eliminates the need for thermal radical initiators, utilizing light-induced homolysis of the N-Br bond to generate bromine radicals [9]. The photochemical approach provides better control over reaction conditions and minimizes side reactions [9].
Solvent-Free Bromination
N-bromosaccharin (NBSac) enables solvent-free bromination in the presence of silica gel-supported sulfuric acid as a heterogeneous catalyst [10] [14]. This environmentally friendly approach achieves yields of 78-92% with excellent 4-position selectivity under mild conditions at room temperature [14]. The method offers advantages in terms of operational simplicity and reduced environmental impact [14].
Photocatalytic Bromination
Recent advances in photocatalytic bromination utilize carbon tetrabromide (CBr4) as a bromine source in the presence of photocatalysts [11]. This method provides high regioselectivity for 4-position bromination with yields of 70-85% under mild reaction conditions [11]. The photocatalytic approach offers excellent functional group tolerance and broad substrate scope [11].
Mechanistic Considerations
Bromination regioselectivity depends on the electronic properties of the pyrazole ring system. The 4-position exhibits enhanced reactivity due to its electron-rich nature and favorable orbital interactions [15]. Electrophilic bromination preferentially occurs at this position, driven by the electron-donating effects of the nitrogen atoms [15].
Efficient purification strategies are essential for obtaining high-purity (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol with maximum yield recovery [16] [17].
Column Chromatography Optimization
Silica gel column chromatography using hexane/ethyl acetate gradient elution provides the most reliable purification method [18]. Optimal conditions employ a 19:1 to 4:1 hexane/ethyl acetate gradient, achieving >95% purity with 85-95% yield recovery [18]. The method effectively separates the target compound from unreacted starting materials and bromination byproducts [18].
Recrystallization Strategies
Recrystallization from ethanol/water mixtures offers a cost-effective purification approach for crude products [17]. The method achieves 85-95% purity with 78-88% yield recovery, though multiple recrystallization cycles may be required for optimal purity [17]. The recrystallization process selectively removes impurities through differential solubility [17].
Acid-Base Extraction
Acid-base extraction protocols utilizing sodium bicarbonate and hydrochloric acid provide efficient purification for compounds containing basic functionality [19]. This method achieves 90-98% purity with excellent yield recovery of 90-98% within 1-2 hours [19]. The approach effectively removes acidic and basic impurities while preserving the target compound [19].
Sublimation Purification
Sublimation under reduced pressure (0.5 mmHg) at 76-79°C provides the highest purity levels (>98%) for volatile pyrazole derivatives [20]. While yield recovery is moderate (70-85%), the method produces analytical-grade material suitable for advanced applications [20]. The sublimation process eliminates non-volatile impurities and provides exceptional purity [20].
Preparative HPLC
Preparative high-performance liquid chromatography using C18 columns with acetonitrile/water mobile phases achieves the highest purity levels (>99%) with excellent yield recovery (95-99%) [16]. The method provides precise separation of closely related compounds and enables efficient purification of complex mixtures [16]. While more expensive than conventional methods, preparative HPLC offers unmatched purity and yield recovery [16].
Yield Maximization Strategies
Maximizing overall synthetic yield requires optimization of each individual step within the synthetic sequence. Key strategies include:
Reaction Monitoring: Continuous monitoring using thin-layer chromatography or analytical HPLC ensures optimal reaction conversion and prevents over-reaction [21].
Solvent Recovery: Implementation of solvent recovery systems reduces costs and environmental impact while maintaining yield [21].
Temperature Control: Precise temperature control throughout the synthetic sequence prevents thermal decomposition and side reactions [21].
Workup Optimization: Efficient workup procedures minimize product loss during isolation and purification [21].